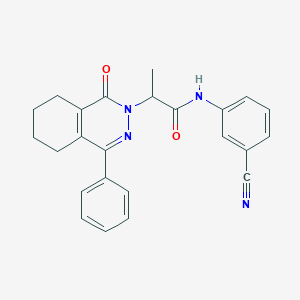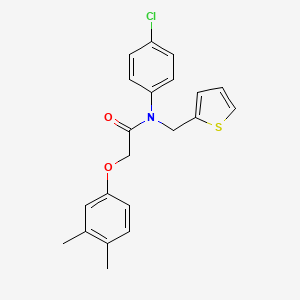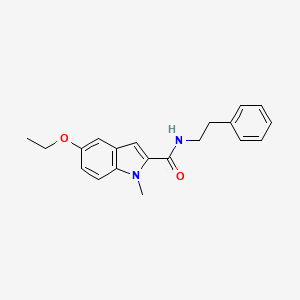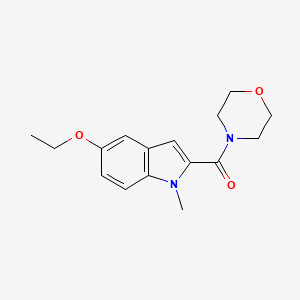![molecular formula C20H30N4O4 B11367195 N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide](/img/structure/B11367195.png)
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a cyclohexyl group, and a nitrophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methylpiperazine with cyclohexylmethyl chloride to form the intermediate N-(4-methylpiperazin-1-yl)cyclohexylmethane. This intermediate is then reacted with 2-nitrophenoxyacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenoxy group may play a role in electron transfer processes, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
- N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
- 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol
Uniqueness
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide is unique due to its combination of a cyclohexyl group and a nitrophenoxy moiety, which imparts distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H30N4O4 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H30N4O4/c1-22-11-13-23(14-12-22)20(9-5-2-6-10-20)16-21-19(25)15-28-18-8-4-3-7-17(18)24(26)27/h3-4,7-8H,2,5-6,9-16H2,1H3,(H,21,25) |
Clé InChI |
STGJQVXBJVXODR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11367136.png)
![3-(3-Chlorophenyl)-1-[4-(propan-2-yl)benzyl]-1-pyridin-2-ylurea](/img/structure/B11367142.png)
![2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11367152.png)
![N-Sec-butyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B11367158.png)
![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11367160.png)
![4-Fluorophenyl 5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxylate](/img/structure/B11367162.png)
![5-(4-ethoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11367167.png)


![5-(4-methoxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11367175.png)
![ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11367182.png)

